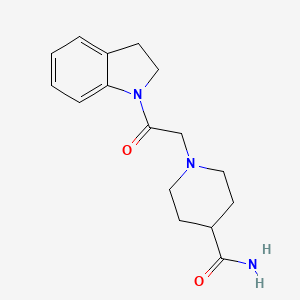

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolin-1-yl compounds are a class of nitrogen heterocycles that are beneficial scaffolds in the development of new drugs . They are often present as common cores in a variety of pharmaceutical products .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(Indolin-1-yl)ethanamine, involves a reaction with sodium hydrogencarbonate in water at 95℃, followed by a reaction with sodium hydroxide in water at 20℃ .Aplicaciones Científicas De Investigación

NRF2 Activation and Antioxidant Response

The NRF2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) signaling pathway plays a crucial role in cellular defense against oxidative stress. Certain nitrogen heterocyclic compounds, including 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide , activate NRF2 and upregulate the expression of NRF2-dependent genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) . These molecules exhibit potent antioxidant activity, making them promising candidates for combating oxidative stress-related diseases.

Anti-Inflammatory Properties

Nitrogen heterocycles, including our compound of interest, demonstrate significant anti-inflammatory effects. By modulating inflammatory pathways, they may contribute to the treatment of various inflammatory conditions, such as neuroinflammation . Their ability to suppress pro-inflammatory cytokines and reduce tissue damage warrants further investigation.

Neuroprotection

Given their antioxidant and anti-inflammatory properties, nitrogen heterocycles hold promise in neuroprotection. They may mitigate neuronal damage caused by oxidative stress, making them relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Health

The activation of NRF2 by nitrogen heterocycles could benefit cardiovascular health. By enhancing antioxidant defenses and reducing oxidative damage, these compounds might protect against heart diseases, atherosclerosis, and hypertension .

Cancer Chemoprevention

NRF2 activation is associated with cancer chemoprevention. Nitrogen heterocycles, including our compound, could potentially prevent carcinogenesis by promoting detoxification and inhibiting tumor growth .

Drug Development

Nitrogen heterocycles serve as essential scaffolds in drug discovery. Approximately 75% of FDA-approved drugs contain at least one heterocyclic moiety . Researchers continue to explore novel derivatives of these compounds for therapeutic applications.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c17-16(21)13-5-8-18(9-6-13)11-15(20)19-10-7-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRHVTAZGGGFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)

![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2839530.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2839533.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)